molecular formula C10H13NO B13847089 8-methyl-6,7-dihydro-5H-quinolin-8-ol

8-methyl-6,7-dihydro-5H-quinolin-8-ol

Cat. No.: B13847089
M. Wt: 163.22 g/mol
InChI Key: SLAVYRWNTDDWGG-UHFFFAOYSA-N
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Description

8-Methyl-6,7-dihydro-5H-quinolin-8-ol is a heterocyclic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-6,7-dihydro-5H-quinolin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzyl alcohol with acetone in the presence of an acid catalyst to form the quinoline ring system. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6,7-dihydro-5H-quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

8-Methyl-6,7-dihydro-5H-quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 8-methyl-6,7-dihydro-5H-quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-quinolin-8-one: A structurally similar compound with a ketone group instead of a hydroxyl group.

    Quinolin-8-ol: Lacks the methyl group and the dihydro structure, but shares the quinoline backbone.

Uniqueness

8-Methyl-6,7-dihydro-5H-quinolin-8-ol is unique due to the presence of the methyl group and the dihydro structure, which can influence its chemical reactivity and biological activity. These structural features can make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

8-methyl-6,7-dihydro-5H-quinolin-8-ol

InChI

InChI=1S/C10H13NO/c1-10(12)6-2-4-8-5-3-7-11-9(8)10/h3,5,7,12H,2,4,6H2,1H3

InChI Key

SLAVYRWNTDDWGG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1N=CC=C2)O

Origin of Product

United States

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